7-((Cyclopentylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a complex organic compound notable for its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of imidazopyridines, which are recognized for their diverse biological activities, including neuropharmacological effects. The molecular formula for this compound is and its molecular weight is approximately 249.35 g/mol .
This compound can be classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is specifically categorized as an imidazo[4,5-c]pyridine derivative, which indicates that it contains both imidazole and pyridine rings fused together. The compound's synthesis and characterization have been documented in various patent applications and chemical databases, highlighting its relevance in pharmaceutical research .
The synthesis of 7-((Cyclopentylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves several key steps:
The synthesis may require specific reagents such as alkyl halides for substitution reactions and bases like potassium carbonate to facilitate nucleophilic attacks. Reaction conditions typically include controlled temperatures and solvents that promote solubility and reactivity of intermediates.
The molecular structure of 7-((Cyclopentylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine features a bicyclic system with a fused imidazole-pyridine framework. The cyclopentylmethoxy group is attached to the methylene bridge connecting to the imidazo ring.
The chemical reactivity of this compound can be attributed to its functional groups:
Reactions involving this compound may require specific catalysts or ligands to facilitate desired transformations. Analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to monitor reaction progress and confirm product identity.
The mechanism of action for 7-((Cyclopentylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is not fully elucidated but is believed to involve modulation of neurotransmitter systems due to its structural similarity to known neuroactive compounds.
Further pharmacological studies are necessary to detail its precise mechanism and potential therapeutic applications.
Relevant data regarding physical properties can be found in chemical databases such as PubChem and ChemicalBook .
7-((Cyclopentylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has potential applications in:
This compound exemplifies the ongoing research efforts aimed at discovering novel therapeutic agents with improved efficacy and safety profiles in treating complex diseases.
The strategic disconnection of 7-((cyclopentylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine begins with identifying the core heterocyclic system as the foundational synthetic target. Retrosynthetic analysis reveals two logical pathways for constructing the imidazo[4,5-c]pyridine scaffold:
Cyclization of Diaminopyridine Precursors: The most efficient approach involves disconnection at the C4-N5 bond, revealing 3,4-diaminopyridine derivatives as precursors. This method capitalizes on the electrophilic-nucleophilic relationship between adjacent amino groups, where one nitrogen participates in nucleophilic attack while the adjacent carbon undergoes electrophilic cyclization [2] [4]. The 4,5,6,7-tetrahydro backbone suggests prior hydrogenation or utilization of piperidine-derived precursors.
Functionalization of Preformed Ring Systems: Alternative disconnections focus on late-stage introduction of the 7-((cyclopentylmethoxy)methyl) substituent onto a preassembled 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine scaffold. Commercially available building blocks like 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 495-77-2) serve as viable starting materials [3] [5]. This approach benefits from the established stability of the saturated imidazopyridine core during subsequent functionalization reactions.
Table 1: Precursor Options for Imidazo[4,5-c]pyridine Synthesis
| Precursor Type | Example Compound | CAS Number | Synthetic Advantage |
|---|---|---|---|
| Diaminopyridine Derivative | 3,4-Diaminopyridine | 54-96-6 | Enables direct cyclization with carbonyl equivalents |
| Tetrahydroimidazopyridine | 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | 495-77-2 | Provides pre-saturated core for selective functionalization |
| Chiral Building Block | (S)-4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (Spinacine) | 59981-63-4 | Offers enantiopure starting material for stereoselective synthesis |
The optimal retrosynthetic pathway balances atom economy with the steric challenges posed by the 7-((cyclopentylmethoxy)methyl) substituent. Computational modeling suggests that early introduction of this bulky group may hinder subsequent cyclization, favoring approaches that construct the heterocyclic core prior to C7 functionalization [4].
The introduction of the sterically demanding 7-((cyclopentylmethoxy)methyl) moiety presents significant synthetic challenges due to:
Two catalytic methodologies have demonstrated efficacy for this transformation:
Transition Metal-Catalyzed Alkylation: Palladium-catalyzed cross-coupling between organometallic reagents and halogenated imidazopyridines provides precise control. Optimized conditions employ:Pd(PPh₃)₄ (5 mol%)7-Bromomethyl-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (1.0 eq)Cyclopentylmethanol (1.2 eq)Toluene, 80°C, 12 hoursThis approach achieves 78% yield with minimal N-alkylation byproducts when conducted under rigorously anhydrous conditions [6]. The reaction mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the C-Br bond, ligand exchange with cyclopentylmethanolate, and reductive elimination.
Acid-Catalyzed Electrophilic Etherification: Direct acid-catalyzed substitution avoids prefunctionalization of the core:1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-7-ol (1.0 eq)(Chloromethoxy)cyclopentane (1.1 eq)p-Toluenesulfonic acid (10 mol%)Dimethylformamide, 60°C, 6 hoursYields up to 85% are achieved through in situ generation of a stabilized carbocation from (chloromethoxy)cyclopentane, which undergoes electrophilic attack by the C7 alcohol. This method requires careful exclusion of water to prevent hydrolysis of the electrophile [9].
Table 2: Catalytic Methods Comparison for Substituent Installation
| Method | Catalyst System | Reaction Temperature | Yield Range | Key Advantage |
|---|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Pd(PPh₃)₄ (5 mol%)/K₂CO₃ | 80°C | 70-78% | Excellent chemoselectivity for C7 position |
| Acid-Catalyzed Etherification | p-TsOH (10 mol%) | 60°C | 75-85% | Avoids pre-halogenation step |
| Copper-Mediated O-Alkylation | CuI (20 mol%)/1,10-phenanthroline | 100°C | 65-70% | Tolerates diverse alcohol nucleophiles |
The cyclization step forming the imidazo[4,5-c]pyridine ring demonstrates profound sensitivity to solvent polarity and reaction temperature. Systematic optimization reveals critical structure-solvent relationships:
Solvent Polarity Effects:
Temperature Optimization:The Arrhenius behavior of the ring closure reveals two distinct kinetic regimes:
Table 3: Solvent and Temperature Optimization Matrix
| Solvent | Dielectric Constant (ε) | Optimal Temperature | Reaction Time (h) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|---|
| Dimethylformamide | 36.7 | 100°C | 2 | 88 | 5 |
| Chlorobenzene | 5.6 | 120°C | 4 | 82 | 3 |
| Dimethyl sulfoxide | 46.7 | 90°C | 1.5 | 85 | 8 |
| Tetrahydrofuran | 7.5 | 110°C | 8 | 45 | 10 |
| Toluene | 2.4 | 120°C | 6 | 78 | 4 |
Microwave-assisted synthesis in chlorobenzene at 150°C reduces reaction time to 15 minutes while maintaining 80% yield, demonstrating significant kinetic advantages for scale-up processes. The rapid heating profile suppresses decomposition pathways prevalent in conventional thermal methods [6].
The presence of multiple nitrogen nucleophiles (N1, N3, N5) within the imidazo[4,5-c]pyridine core necessitates strategic protection to ensure selective introduction of the 1-methyl and 7-((cyclopentylmethoxy)methyl) groups. Protection strategies address two key challenges:
Effective Protecting Groups:1. Carbamate Protection (BOC, Cbz):- Di-tert-butyl dicarbonate (BOC₂O) in tetrahydrofuran/water (1:1) at 0°C selectively protects N5 with 95% efficiency, exploiting its higher nucleophilicity. Subsequent N1-methylation using methyl iodide in dimethylformamide at 25°C proceeds quantitatively. Deprotection with trifluoroacetic acid/dichloromethane (1:4) yields the 1-methylated core without N5 modification [10].- Benzyl chloroformate (Cbz-Cl) demonstrates similar selectivity but requires hydrogenolysis for removal, incompatible with unsaturated side chains.
Regioselectivity Challenges:Unprotected imidazo[4,5-c]pyridines undergo competitive alkylation at N1 and N5 positions. Analysis of alkylation products by 2D-NOESY and HMBC spectroscopy reveals that N1-alkylation predominates (75%) under neutral conditions, while N5-alkylation dominates (80%) under basic conditions (potassium carbonate, dimethylformamide) [4]. This pH-switchable selectivity provides a protecting-group-free strategy when sequential alkylation is feasible.
For the target molecule, optimal protection employs:(1) N5-BOC protection(2) N1-methylation(3) C7 functionalization(4) Acidic deprotection(5) Selective N5-protonation during 7-((cyclopentylmethoxy)methyl) introductionThis five-step sequence achieves 62% overall yield with >99% regiochemical purity [4] [10].
CAS No.: 85535-85-9
CAS No.: 24663-35-2
CAS No.: 53696-69-8